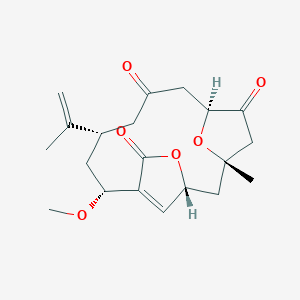
13-Epi-Scabrolide C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Epi-Scabrolide C is a natural product found in Sinularia maxima and Sinularia scabra with data available.
Applications De Recherche Scientifique
Antibacterial Activity
13-epi-sclareol, a labdane-type diterpene akin to 13-Epi-Scabrolide C, has shown antibacterial activity exclusively against Gram-positive bacteria. It exerts bactericidal and lytic action by inhibiting oxygen consumption of intact Gram-positive cells. The compound targets the bacterial respiratory chain, inhibiting NADH oxidase and cytochrome c reductase activities. However, it does not affect coenzyme Q reductase and cytochrome c oxidase activities. Gram-negative bacteria's envelope may act as a barrier, preventing the compound from reaching its site of action (Tapia et al., 2004).
Anti-inflammatory Properties
13-Epi-Scabrolide C demonstrated potent inhibition of IL-12 and IL-6 production in lipopolysaccharide-stimulated bone marrow-derived dendritic cells (BMDCs), indicating its significant anti-inflammatory properties. The compound displayed IC50 values of 5.30 ± 0.21 and 13.12 ± 0.64 μM for IL-12 and IL-6 respectively, highlighting its potential as an anti-inflammatory agent (Thao et al., 2013).
Cancer Research
13-Epi-Scabrolide C has been studied for its potential in cancer research. Scabrolide A, closely related to 13-Epi-Scabrolide C, was synthesized and its anti-cancer properties were investigated. The study provides insights into the structural complexity and potential therapeutic applications of compounds like 13-Epi-Scabrolide C in cancer treatment (Meng & Fürstner, 2022).
Antiproliferative Activity
The compound exhibited antiproliferative activity in breast and uterine cancers in vitro, showing its potential as a therapeutic agent for these types of cancer. The study reported that the antiproliferative activity of 13-epi-sclareol is comparable to Tamoxifen, a well-known cancer drug, in terms of IC50. It also induced apoptotic changes in a concentration-dependent manner in the breast cancer cell line MCF-7 (Sashidhara et al., 2007).
Cytotoxic Interaction in Cancer Cells
While not directly studying 13-Epi-Scabrolide C, related research on the cytotoxic interaction between epidoxorubicin and gemcitabine in human bladder cancer cells in vitro might provide insights into combinational drug therapy strategies that could be applicable to compounds like 13-Epi-Scabrolide C. The study emphasizes the importance of drug combination and scheduling in maximizing therapeutic efficacy (Zoli et al., 2004).
Propriétés
Nom du produit |
13-Epi-Scabrolide C |
|---|---|
Formule moléculaire |
C20H26O6 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
(1S,3R,7R,9S,13S)-7-methoxy-1-methyl-9-prop-1-en-2-yl-4,16-dioxatricyclo[11.2.1.13,6]heptadec-6(17)-ene-5,11,14-trione |
InChI |
InChI=1S/C20H26O6/c1-11(2)12-5-13(21)7-18-16(22)10-20(3,26-18)9-14-8-15(19(23)25-14)17(6-12)24-4/h8,12,14,17-18H,1,5-7,9-10H2,2-4H3/t12-,14+,17-,18+,20+/m1/s1 |
Clé InChI |
ZLDOSIVXLFPCIZ-JGVCLGMGSA-N |
SMILES isomérique |
CC(=C)[C@H]1C[C@H](C2=C[C@@H](C[C@]3(CC(=O)[C@@H](O3)CC(=O)C1)C)OC2=O)OC |
SMILES canonique |
CC(=C)C1CC(C2=CC(CC3(CC(=O)C(O3)CC(=O)C1)C)OC2=O)OC |
Synonymes |
13-epi-scabrolide C scabrolide C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



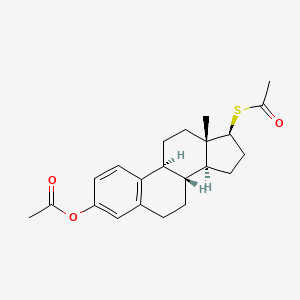
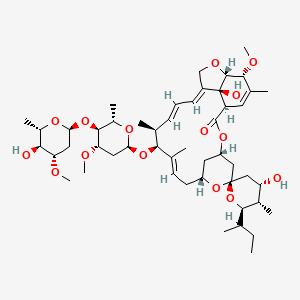
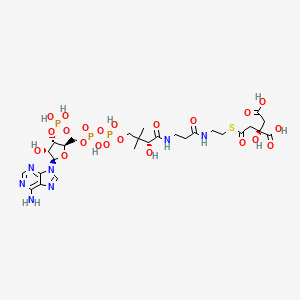
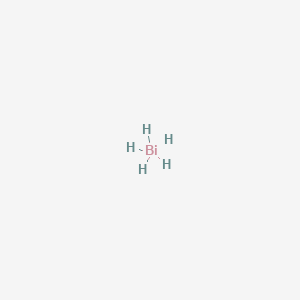
![(4R)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2R)-2-[[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12S,15S,18R,19R)-9-benzyl-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12,15-tri(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-(7-methyloctanoylamino)-5-oxopentanoic acid](/img/structure/B1254473.png)
![2-{(3s)-3-[(Benzylsulfonyl)amino]-2-Oxopiperidin-1-Yl}-N-{(2s)-1-[(3r)-1-Carbamimidoylpiperidin-3-Yl]-3-Oxopropan-2-Yl}acetamide](/img/structure/B1254476.png)
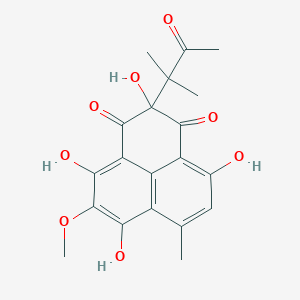

![(2S,3R)-N-hydroxy-2-methyl-N'-[(2S)-1-(methylamino)-1-oxo-3-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-2-yl]-3-(2-methylpropyl)butanediamide](/img/structure/B1254481.png)
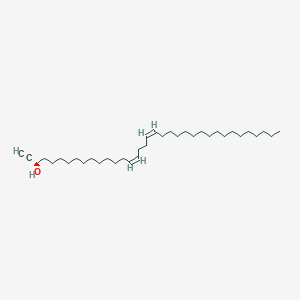
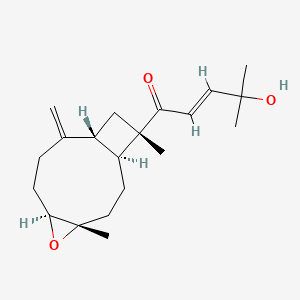
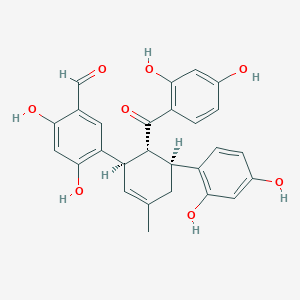
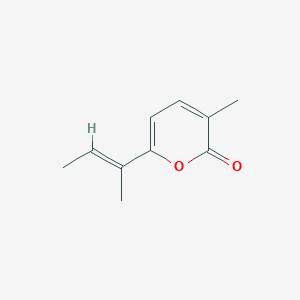
![[2-[(3,4-Dimethylphenyl)methyl]-3-[[4-(methanesulfonamido)phenyl]methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate](/img/structure/B1254491.png)